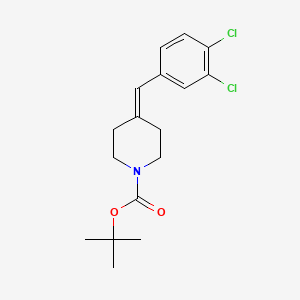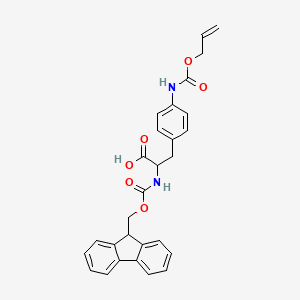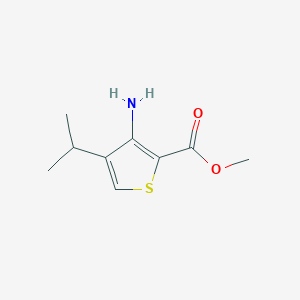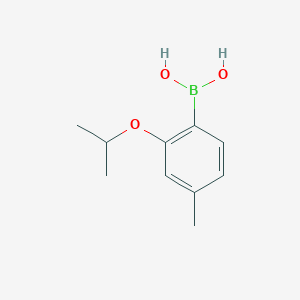
1,3-Dihydro-1-methyl-2h-pyrrol-2-one
概要
説明
1,3-Dihydro-1-methyl-2H-pyrrol-2-one: is a heterocyclic organic compound with the molecular formula C5H7NO . It is a five-membered lactam, which means it contains a nitrogen atom within a cyclic structure. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-methyl-2H-pyrrol-2-one can be synthesized through several methods. One common method involves the cyclization of N-methyl-3-aminopropanoic acid under acidic conditions. The reaction typically requires a strong acid like sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Another method involves the reduction of N-methylsuccinimide using a reducing agent such as lithium aluminum hydride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of N-methylsuccinimide . This process is carried out in the presence of a catalyst such as palladium on carbon and under high pressure and temperature conditions. The industrial method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1,3-Dihydro-1-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: The compound can be reduced to using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as or in the presence of a base like .
Major Products Formed
- Various substituted derivatives from nucleophilic substitution.
N-methylsuccinimide: from oxidation.
N-methylpyrrolidine: from reduction.
科学的研究の応用
1,3-Dihydro-1-methyl-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
作用機序
The mechanism of action of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors , modulating their activity. The compound’s lactam structure allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their function. Additionally, its ability to undergo nucleophilic substitution makes it a versatile intermediate in biochemical pathways.
類似化合物との比較
1,3-Dihydro-1-methyl-2H-pyrrol-2-one is similar to other lactams such as pyrrolidin-2-one and pyrrolidin-2-thione . it is unique due to its N-methyl substitution , which imparts different chemical properties and reactivity.
Similar Compounds
Pyrrolidin-2-one: Lacks the N-methyl group, making it less reactive in certain substitution reactions.
Pyrrolidin-2-thione: Contains a sulfur atom instead of oxygen, leading to different chemical behavior and applications.
特性
IUPAC Name |
1-methyl-3H-pyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIETUFSZPCIVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B3253013.png)
![5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3253032.png)



![7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3253054.png)


![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)
![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)
